Cas no 2171796-76-0 (3-(1-amino-2-cyclobutylethyl)azetidin-3-ol)

3-(1-amino-2-cyclobutylethyl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol
- EN300-1651733
- 2171796-76-0
-
- Inchi: 1S/C9H18N2O/c10-8(4-7-2-1-3-7)9(12)5-11-6-9/h7-8,11-12H,1-6,10H2
- InChI Key: SKVRJSPSVWKLRZ-UHFFFAOYSA-N
- SMILES: OC1(CNC1)C(CC1CCC1)N
Computed Properties
- Exact Mass: 170.141913202g/mol
- Monoisotopic Mass: 170.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3Ų
- XLogP3: -0.1
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651733-0.05g |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1651733-0.1g |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1651733-10000mg |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 10000mg |
$5837.0 | 2023-09-21 | ||
Enamine | EN300-1651733-100mg |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 100mg |
$1195.0 | 2023-09-21 | ||
Enamine | EN300-1651733-1000mg |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 1000mg |
$1357.0 | 2023-09-21 | ||
Enamine | EN300-1651733-2.5g |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1651733-0.25g |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1651733-5.0g |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1651733-10.0g |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1651733-50mg |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol |
2171796-76-0 | 50mg |
$1140.0 | 2023-09-21 |
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol Related Literature
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol
Professional Introduction to 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol (CAS No. 2171796-76-0)
3-(1-amino-2-cyclobutylethyl)azetidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2171796-76-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol incorporates a cyclobutyl group and an azetidine ring, which are key features that contribute to its distinct chemical behavior and biological activity.
The azetidine ring, a six-membered heterocyclic compound containing one nitrogen atom, is known for its stability and versatility in forming various pharmacophores. In the case of 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol, the presence of the amino group at the 1-position and the cyclobutylethyl side chain at the 2-position introduces additional functional sites for chemical modification and interaction with biological targets. These structural elements make it a valuable scaffold for designing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The azetidine scaffold, in particular, has been explored for its potential in developing antimicrobial, anti-inflammatory, and anticancer agents. Studies have demonstrated that modifications to the azetidine ring can significantly alter the pharmacological properties of the compound, making it a promising candidate for further investigation.
The cyclobutyl group in 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol contributes to steric hindrance and lipophilicity, which can influence drug absorption, distribution, metabolism, and excretion (ADME) profiles. This feature is particularly relevant in optimizing drug candidates for oral administration. Additionally, the amino group provides a site for further derivatization, allowing chemists to explore various functionalizations such as acylation, alkylation, or coupling with other pharmacophores.
In vitro studies have begun to unravel the biological activity of 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human diseases. For instance, preliminary data indicate potential interactions with enzymes involved in metabolic pathways or with receptors mediating pain signaling. These findings underscore the compound's potential as a lead molecule for developing new therapeutic strategies.
The synthesis of 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol presents unique challenges due to its complex structure. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Advances in catalytic techniques and green chemistry principles have facilitated the construction of the azetidine ring and the introduction of the cyclobutylethyl side chain with higher precision and yield. These improvements are crucial for translating laboratory discoveries into viable drug candidates.
The role of computational chemistry in optimizing 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, assess metabolic stability, and identify potential side effects before conducting expensive experimental trials. By integrating computational methods with experimental data, scientists can accelerate the drug discovery process and improve the likelihood of success in clinical trials.
The future prospects of 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol in pharmaceutical research are promising. Ongoing studies aim to elucidate its mechanism of action and explore its efficacy in treating specific diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound from a laboratory curiosity to a clinical candidate. The interdisciplinary nature of modern drug discovery necessitates such partnerships to leverage expertise across chemistry, biology, pharmacology, and clinical research.
In conclusion, 3-(1-amino-2-cyclobutylethyl)azetidin-3-ol (CAS No. 2171796-76-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preliminary biological activity, make it a compelling candidate for further development. As research continues to uncover new applications and optimize synthetic routes, this compound holds great potential for contributing to future therapeutic innovations.
2171796-76-0 (3-(1-amino-2-cyclobutylethyl)azetidin-3-ol) Related Products
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)


